molecular formula C22H26N2O4 B2715827 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide CAS No. 2034259-14-6

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2715827
CAS No.: 2034259-14-6
M. Wt: 382.46
InChI Key: IOCRBBKDZZEHMP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone. Key structural features include:

  • A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety, combining a phenyl group, a tetrahydropyran (oxan-4-yl) ring, and a hydroxyl group.
  • A 4-methylphenyl substituent linked via the ethanediamide group.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-7-9-19(10-8-16)24-21(26)20(25)23-15-22(27,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,27H,11-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRBBKDZZEHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(4-methylphenyl)ethanediamide, also known by its CAS Number 2097908-71-7, is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O4SC_{19}H_{27}N_{3}O_{4}S with a molecular weight of 393.5 g/mol. Its structure includes a tetrahydropyran ring, a phenylethyl side chain, and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₄S
Molecular Weight393.5 g/mol
CAS Number2097908-71-7

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that modulate various biochemical pathways. It may act as an inhibitor or modulator, influencing cellular processes such as signaling pathways relevant to inflammation and cancer progression.

Pharmacological Applications

Research indicates potential applications in several therapeutic areas:

  • Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammatory markers in various models, indicating its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations show that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases where it may help mitigate oxidative stress .

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

In Vivo Studies

In animal models, administration of the compound resulted in notable reductions in tumor size and weight compared to control groups. Additionally, it was associated with decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Comparative Analysis

A comparative study highlighted the efficacy of this compound against other known inhibitors in similar therapeutic contexts. The results indicated superior potency in reducing tumor growth rates compared to standard treatments like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

(a) Fentanyl Derivatives (e.g., Beta-Hydroxyfentanyl)
  • Structure : Beta-hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide) shares an amide linkage and phenethyl-piperidine core .
  • Key Differences: The target compound replaces the piperidine ring with a tetrahydropyran (oxan-4-yl), introducing an oxygen atom instead of nitrogen.
  • Functional Implications :
    • Piperidine rings in fentanyl analogs enhance opioid receptor affinity . The oxan-4-yl group may reduce basicity, affecting solubility or CNS penetration.
(b) Imidazole-4-imines (e.g., (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimines)
  • Structure : These compounds feature a 4-methylphenyl group and halophenyl substituents linked via an imidazole-imine scaffold .
  • Key Differences :
    • The target compound lacks the imidazole ring but retains the 4-methylphenyl group, suggesting shared steric or electronic properties.
    • The hydroxyl and tetrahydropyran groups in the target compound may influence crystal packing differently than halogens in imidazole derivatives.
  • Crystallography Insights :
    • Weak C–H⋯N and C–H⋯X hydrogen bonds dominate packing in imidazole-imines . The target compound’s hydroxyl group could participate in stronger hydrogen bonds, altering solubility or stability.
(c) Ethyl 4-ANPP (Hydrochloride)
  • Structure : A fentanyl precursor with a piperidine core and phenethyl group .
  • Key Differences :
    • The target compound’s ethanediamide group contrasts with 4-ANPP’s secondary amine.
    • The tetrahydropyran ring may confer greater rigidity compared to 4-ANPP’s flexible piperidine.
  • Pharmacological Relevance: 4-ANPP is a Schedule II controlled substance due to its role in fentanyl synthesis .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Notable Interactions
Target Compound Ethanediamide Oxan-4-yl, 4-methylphenyl, hydroxyl Not Provided Potential O–H⋯O/N H-bonds
Beta-Hydroxyfentanyl Piperidine-amide Phenethyl, hydroxy, phenyl ~452.6 g/mol N–H⋯O (Opioid receptor binding)
(E)-1-(4-Cl/Br-phenyl) Imidazole-imine Imidazole-imine 4-Methylphenyl, halophenyl ~300–350 g/mol C–H⋯N, C–H⋯X, π–π stacking
Ethyl 4-ANPP Piperidine-amine Phenethyl, ethyl 381.4 g/mol Ionic (HCl salt), van der Waals

Research Findings and Implications

  • Crystal Packing : The hydroxyl and ethanediamide groups in the target compound may enhance hydrogen bonding compared to halogen-dependent interactions in imidazole-imines .
  • Pharmacological Potential: Structural similarities to fentanyl analogs suggest possible opioid receptor interactions, but the oxan-4-yl group could mitigate abuse liability by reducing CNS penetration .
  • Synthetic Challenges : The ethanediamide linkage may complicate synthesis compared to single-amide derivatives like fentanyl.

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